molecular formula C12H15NO4 B1222651 4-Nitrophenyl hexanoate CAS No. 956-75-2

4-Nitrophenyl hexanoate

Cat. No. B1222651
CAS RN: 956-75-2
M. Wt: 237.25 g/mol
InChI Key: OLRXUEYZKCCEKK-UHFFFAOYSA-N
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Description

4-Nitrophenyl hexanoate, also known as p-nitrophenyl hexanoate, is an organic compound with the molecular formula C7H14O4N. It is a colorless, crystalline solid that is soluble in organic solvents. It is used in organic synthesis, particularly in the synthesis of organic dyes and pigments. It is also used in the manufacturing of pharmaceuticals, pesticides, and other industrial chemicals. The compound is also known to be a substrate for some enzymes, such as nitroalkane oxidases, and is used in biochemical research.

Scientific Research Applications

    Biochemistry

    • 4-Nitrophenyl hexanoate is used in biochemical research, particularly in the study of enzyme-catalyzed reactions . It has been used to probe the reaction mechanism of OleA, an enzyme involved in the biosynthesis of hydrocarbons and β-lactone natural products . The study used 4-nitrophenyl hexanoate to demonstrate the directionality of the Claisen condensation reaction in OleA .
    • In another study, 4-nitrophenyl hexanoate was used as a substrate to test the esterase activity of enzymes expressed using cell-free expression . The study found that 4-nitrophenyl hexanoate and other nitrophenyl conjugated substrates showed high sensitivity to these enzymes .

    Chemical Synthesis

    • 4-Nitrophenyl hexanoate is used in chemical synthesis as an activated ester. It has been used to prepare 18F-labelled acylation synthons for indirect radiofluorination of biomolecules . The study demonstrated that 4-nitrophenyl activated esters are superior synthons for this purpose, showing favorable acylation kinetics under direct radiofluorination conditions .

    Material Science

    Pharmaceuticals

    • While not directly used in pharmaceuticals, 4-Nitrophenyl hexanoate’s nitrophenyl group is found in many prescribed drugs. Nitrogen heterocycles, which include nitrophenyl groups, are common cores in many biologically active compounds .

properties

IUPAC Name

(4-nitrophenyl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXUEYZKCCEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl hexanoate

CAS RN

956-75-2
Record name 956-75-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
S Ercan, N Arslan, SO Kocakaya, N Pirinccioglu… - Journal of molecular …, 2014 - Springer
… The reactivity of globin with 4-nitrophenyl hexanoate was … 4-Nitrophenyl hexanoate was chosen as the reference … on the hydrolysis of 4-nitrophenyl hexanoate at pH 8.00 under …
Number of citations: 4 link.springer.com
L Qian, JY Liu, JY Liu, HL Yu, CX Li, JH Xu - Journal of Molecular Catalysis …, 2011 - Elsevier
A series of structurally diverse chromogenic esters, including a new compound (4-nitrophenyl 2-methylpentanoate), has been synthesized, constituting an array of 17 substrates which …
Number of citations: 17 www.sciencedirect.com
CJ Oconnor, ASH Mitha, P Walde - Australian journal of chemistry, 1986 - CSIRO Publishing
… In the case of 4-nitrophenyl hexanoate, the value for the spontaneous hydrolysis was c. 1.5% of the unstimulated hydrolysis and 0.15% of the stimulated hydrolyses. With the alkyl 4-…
Number of citations: 11 www.publish.csiro.au
DG Oakenfull, DE Fenwick - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… of 4-nitrophenyl acetate and 4-nitrophenyl hexanoate with N-alkylimidazole … acetate and 4-nitrophenyl hexanoate with N-alkylimidazole micelles at 25" … 4-Nitrophenyl hexanoate group …
Number of citations: 21 www.publish.csiro.au
O Kirk, LB Knudsen, T Damhus, FS Larsen… - Biocatalysis and …, 1995 - Taylor & Francis
… Both antibodies also catalyze hydrolysis of both 4-nitrophenyl hexanoate and decanoate, but do not catalyze hydrolysis of 4-nitrophenyl acetate. The antibodies are more selective with …
Number of citations: 1 www.tandfonline.com
AR Katritzky, BL Duell, HD Durst - Langmuir, 1987 - ACS Publications
… tested against two substrates: 4nitrophenyl hexanoate (PNPH) as a substrate for active carbon ester hydrolysis and 1,2,2-trimethylpropyl methylphosphonofluoridate (soman) as a …
Number of citations: 17 pubs.acs.org
AR Katritzky, BL Duell, BL Knier, HD Durst - Langmuir, 1988 - ACS Publications
… for the hydrolysis of 4-nitrophenyl hexanoate (PNPH). Surfactant 2 was the most active, with k2 = … Compound 2 catalyzed the hydrolysis at pH 8.5 of 4-nitrophenyl hexanoate with k2 = …
Number of citations: 11 pubs.acs.org
AM Watson, H Chambers, JE Chambers - Toxicology letters, 1994 - Elsevier
… Esterases hydrolyzing 4-nitrophenyl butyrate, valerate, and branched chain esters were most sensitive to paraoxon inhibition while those hydrolyzing 4-nitrophenyl hexanoate and …
Number of citations: 12 www.sciencedirect.com
E Mas, JL Franc, D Lecestre, C Crotte… - European journal of …, 1997 - Wiley Online Library
… The latter protein was shown to be less active on 4-nitrophenyl hexanoate and cholesteryl esters than BSDL [151. The N-glycosylation structure was different in FAPP compared with …
Number of citations: 7 febs.onlinelibrary.wiley.com
J OTTO, A RONAI… - European Journal of …, 1981 - Wiley Online Library
… The Michaelis constant K, and the catalytic constant k,,, of the enzyme for 4-nitrophenyl hexanoate were determined. Esterase IF is characterized by its ability to split a wide spectrum of …
Number of citations: 42 febs.onlinelibrary.wiley.com

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